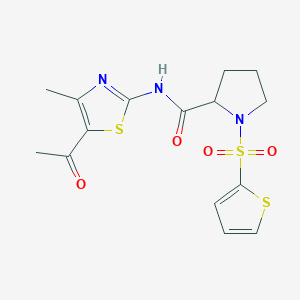

N-(5-acetyl-4-methylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

描述

属性

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S3/c1-9-13(10(2)19)24-15(16-9)17-14(20)11-5-3-7-18(11)25(21,22)12-6-4-8-23-12/h4,6,8,11H,3,5,7H2,1-2H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKMLXNOSINDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-acetyl-4-methylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, which include a thiazole ring, a thiophene ring, and a pyrrolidine moiety, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, synthesis methods, and relevant research findings.

Molecular Characteristics

The compound's chemical formula is with a molecular weight of 399.5 g/mol. The structural composition includes:

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to biological activity through interaction with biological targets. |

| Thiophene Ring | Enhances lipophilicity and may influence binding affinity to receptors. |

| Pyrrolidine Moiety | Provides structural stability and may affect pharmacokinetics. |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The thiazole and thiophene rings play crucial roles in binding interactions that modulate various cellular pathways.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including glioblastoma and breast carcinoma. The observed effects include:

- Induction of apoptosis characterized by cell shrinkage and chromatin condensation.

- Significant antiproliferative activity at low concentrations (nanomolar range) .

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of this compound suggest it may possess notable antibacterial and antifungal activities. These effects are likely due to the disruption of microbial cell membranes and interference with essential metabolic processes.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : Cyclization reactions using appropriate precursors under acidic or basic conditions.

- Acetylation : Acetylation of the thiazole ring using acetic anhydride or acetyl chloride.

- Thiophene Sulfonylation : Introduction of the thiophene ring via sulfonylation reactions.

- Pyrrolidine Formation : Final condensation reaction to form the pyrrolidine moiety .

Study 1: Cytotoxicity Evaluation

A study evaluating the cytotoxicity of various thiazole derivatives, including this compound, found that compounds with similar structures exhibited potent activity against glioblastoma multiforme cells, with IC50 values in the nanomolar range .

Study 2: Antimicrobial Activity Assessment

Research focused on antimicrobial screening revealed that the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

相似化合物的比较

Comparison with Similar Compounds

Key Structural and Functional Insights

Sulfonyl Group Variations: The target compound’s thiophen-2-ylsulfonyl group differs from the quinoline-8-ylsulfonyl substituent in Compound 5o (). The quinoline moiety in 5o likely enhances hydrophobic interactions with viral targets, contributing to its potent hRSV inhibition (EC₅₀ = 2.3 µM). In contrast, the thiophene sulfonyl group may offer improved metabolic stability due to reduced aromatic bulk .

Thiazole Modifications :

- The 5-acetyl-4-methylthiazol-2-yl group in the target compound contrasts with the 4-methylthiazol-5-yl substituent in ’s derivatives. Acetylation at the 5-position could reduce cellular toxicity (CC₅₀) by mitigating reactive thiol interactions, a hypothesis supported by the high CC₅₀ (30.9 µM) of Compound 5o, which lacks acetylated thiazoles .

Pyrrolidine Core Stereochemistry :

- Derivatives in and emphasize the importance of (2S,4R) stereochemistry for activity, whereas the target compound’s stereochemical configuration is unspecified. The hydroxy group at C4 in ’s compounds may facilitate hydrogen bonding with viral enzymes, a feature absent in the target molecule .

The target compound’s thiophene sulfonyl group may similarly inhibit viral entry or fusion, but empirical validation is required .

Therapeutic Index and Selectivity

Compound 5o’s selectivity index (SI = 13.4) suggests a favorable therapeutic window compared to ribavirin (SI < 5), a standard antiviral.

常见问题

Q. What are the key synthetic strategies for preparing this compound, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole and pyrrolidine-carboxamide cores. For example:

- Step 1 : Cyclization of thiophene-2-sulfonyl chloride with pyrrolidine derivatives under reflux in acetonitrile or DMF to form the sulfonamide intermediate .

- Step 2 : Acetylation of the thiazole ring using acetyl chloride in the presence of a base (e.g., triethylamine) .

- Characterization : Intermediates are confirmed via - and -NMR spectroscopy. For example, the thiophene sulfonyl group shows distinct aromatic proton signals at δ 7.2–7.8 ppm, while the pyrrolidine carboxamide’s NH proton appears as a broad singlet near δ 8.5–9.0 ppm .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : Essential for verifying connectivity of the thiazole, pyrrolidine, and thiophene-sulfonyl groups. -NMR can distinguish carbonyl carbons (e.g., acetyl at ~200 ppm, carboxamide at ~170 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns. For instance, the loss of SO from the thiophene-sulfonyl group (~64 Da) is a diagnostic fragment .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm) .

Q. What functional groups influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Thiazole Ring : Enhances metabolic stability and participates in hydrogen bonding with biological targets .

- Thiophene Sulfonyl Group : Increases solubility and may act as a hydrogen bond acceptor .

- Pyrrolidine Carboxamide : Facilitates conformational flexibility, critical for binding to enzymes or receptors .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Predict transition states and energy barriers for cyclization steps (e.g., using DFT at the B3LYP/6-31G* level) .

- Reaction Path Search Algorithms : Narrow experimental conditions (e.g., solvent choice, temperature) by simulating reaction outcomes. For example, DMF may be favored over acetonitrile due to higher polarity stabilizing charged intermediates .

- Machine Learning : Train models on existing thiazole-thiophene synthesis data to predict optimal catalyst ratios or reaction times .

Q. How can contradictory biological activity data for similar compounds be resolved?

- Methodological Answer :

- Dose-Response Studies : Test the compound across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Off-Target Assays : Use kinase profiling or proteome-wide screens to rule out unintended interactions .

- Structural Analog Comparison : Compare bioactivity with analogs lacking specific groups (e.g., replacing acetyl with methyl to assess its role in cytotoxicity) .

Q. What challenges arise in elucidating the mechanism of action due to multifunctional groups?

- Methodological Answer :

- Binding Site Mutagenesis : Engineer mutations in target proteins (e.g., PFOR enzyme) to identify critical interactions with the thiazole or sulfonyl groups .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish enthalpic (hydrogen bonding) vs. entropic (conformational) contributions .

- Metabolomic Profiling : Track downstream metabolic changes (e.g., via LC-MS) to map pathways affected by the compound .

Q. How can reaction monitoring techniques be optimized for intermediates?

- Methodological Answer :

- TLC with Dual Detection : Use UV (254 nm) for aromatic intermediates and iodine vapor for sulfonamides .

- In Situ IR Spectroscopy : Monitor acetyl group incorporation by tracking C=O stretch intensity during acetylation .

- HPLC-PDA : Quantify intermediates using a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 220 nm and 280 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。